1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride

Description

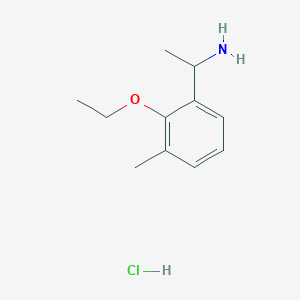

1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS: 2204052-21-9) is a substituted phenethylamine derivative with an ethoxy group at the 2-position and a methyl group at the 3-position of the aromatic ring. The ethylamine backbone is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

IUPAC Name |

1-(2-ethoxy-3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-4-13-11-8(2)6-5-7-10(11)9(3)12;/h5-7,9H,4,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHAANXFWJNYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1C(C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride generally proceeds through:

- Formation of the substituted phenyl precursor bearing ethoxy and methyl groups.

- Introduction of the ethylamine side chain via reductive amination or nucleophilic substitution.

- Conversion of the free amine into the hydrochloride salt for stability and handling.

Preparation of the Substituted Phenyl Intermediate

A key intermediate is the 2-ethoxy-3-methylphenyl moiety, which can be prepared via ether formation using Williamson ether synthesis:

- Williamson Ether Synthesis : Starting from ethanol and a suitable methyl-substituted phenolic precursor, the ethoxy group is introduced by reacting an alkoxide with an ethyl halide. For example, ethanol is converted to ethyl chloride using thionyl chloride, then reacted with the phenolic alkoxide to form the ethoxy-substituted aromatic compound.

Reaction summary for ethoxy group introduction:

| Step | Reaction Description | Reaction Equation |

|---|---|---|

| 1 | Ethanol to ethyl chloride | C2H5OH + SOCl2 → C2H5Cl + SO2 + HCl |

| 2 | Phenol to phenolate ion | ArOH + Na → ArO⁻Na⁺ + 1/2 H2 |

| 3 | Williamson ether synthesis | ArO⁻Na⁺ + C2H5Cl → ArOC2H5 + NaCl |

This step ensures the ethoxy group is positioned ortho to the methyl substituent on the phenyl ring.

Introduction of the Ethylamine Side Chain

The ethylamine group attached to the phenyl ring at the 1-position (benzylic position) is introduced by reductive amination or amination of a corresponding ketone or aldehyde intermediate.

Reductive Amination Approach : The substituted phenyl acetaldehyde or acetophenone derivative is reacted with ammonia or an amine source, followed by reduction to yield the ethylamine derivative.

Sulfinamide-Mediated Asymmetric Synthesis : Literature describes the use of sulfinimines derived from aldehydes and tert-butanesulfinamide, reacted with organolithium reagents to form chiral amines with good yields (around 55-80%) and stereoselectivity. Although this example is for related compounds, the methodology can be adapted for 1-(2-ethoxy-3-methyl-phenyl)-ethylamine.

| Step | Description | Conditions and Reagents |

|---|---|---|

| 1 | Formation of sulfinimine from aldehyde | Aldehyde + R-(+)-tert-butanesulfinamide, Ti(OEt)4, THF, 60-65°C, 5-10 h |

| 2 | Addition of organolithium reagent | Lithium metal in diethyl ether, -10 to -60°C |

| 3 | Hydrolysis and workup | Quench with 15% HCl, extraction, column chromatography |

This method yields the chiral amine intermediate which can be further processed.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, typically ethanol or ethyl acetate. This step improves the compound's stability and crystallinity for handling and further applications.

Summary Table of Preparation Steps

Research Findings and Observations

The sulfinamide-mediated asymmetric synthesis provides a stereoselective route to the ethylamine derivative, which is crucial for biological activity in medicinal chemistry applications.

Williamson ether synthesis is a reliable and classical method for the introduction of the ethoxy group on the aromatic ring, providing high regioselectivity and yield.

The hydrochloride salt form enhances the compound’s physicochemical properties, such as solubility and stability, which is essential for research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamine side chain.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride is being investigated for its potential as a therapeutic agent due to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can exhibit psychoactive effects, making them candidates for treating mental health disorders such as depression and anxiety.

Case Studies

- A study on derivatives of ethylamine compounds showed promising results in modulating serotonin receptors, which are crucial for mood regulation. These findings suggest that this compound could potentially influence serotonin pathways, offering a pathway for developing new antidepressants.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness against resistant strains of bacteria and fungi makes it a candidate for further research in infectious disease treatment.

Data Table: Antimicrobial Efficacy

| Pathogen | Activity | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant inhibition observed | |

| Vancomycin-resistant Enterococcus faecium | Moderate activity | |

| Drug-resistant Candida strains | Superior to fluconazole |

Cancer Research

Recent studies have explored the anticancer potential of this compound. Its structural attributes may contribute to its ability to inhibit cancer cell proliferation.

Case Studies

- In vitro studies demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines, suggesting a mechanism that warrants further investigation for potential anticancer therapies.

Material Sciences

The compound's unique chemical structure offers possibilities in the development of advanced materials with specific electronic or optical properties.

Applications

- Research is ongoing into its use as a precursor for synthesizing novel polymers or nanomaterials that could be utilized in electronic devices or sensors.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. Detailed studies on its binding affinity and receptor selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Physicochemical and Pharmacological Data

| Compound Name | CAS Number | logP | Solubility (mg/mL) | Key Receptor Targets |

|---|---|---|---|---|

| 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine HCl | 2204052-21-9 | 1.2* | ~50 (water) | Sigma-1, adrenergic* |

| 1-(4-Ethoxy-3-methylphenyl)ethan-1-amine | 105321-44-6 | 1.5* | ~30 (water) | Sigma-1 (predicted) |

| 1-(3-Methoxyphenyl)ethylamine HCl | 854184-18-2 | 0.8 | ~70 (water) | Serotonergic (predicted) |

| Dopamine HCl | 62-31-7 | -0.04 | ~100 (water) | D1/D2 receptors |

Research Findings and SAR Insights

- Ethoxy vs.

- Positional Isomerism : 2-Ethoxy-3-methyl substitution optimizes steric compatibility with sigma-1 receptor pockets, as seen in NE-537 and NE-535 derivatives with similar substitution patterns .

- Chiral Resolution : Enantiomers of phenethylamines (e.g., (R)-1-(1-naphthyl)ethylamine HCl) demonstrate divergent toxicological and pharmacological profiles, underscoring the need for stereochemical analysis in the target compound .

Biological Activity

1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride is a chemical compound that falls within the class of phenylalkylamines. Its unique structure, characterized by the ethoxy and methyl substituents on the phenyl ring, suggests potential biological activities that warrant investigation. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Structure and Composition

- Chemical Formula : C12H17ClN2O

- Molecular Weight : 232.73 g/mol

- CAS Number : 2204052-21-9

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound may exhibit:

- Agonistic or antagonistic effects on neurotransmitter receptors.

- Inhibition of specific enzymes , which may lead to altered metabolic pathways.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties, including:

- Antidepressant-like effects : Studies have shown that compounds in this class can modulate serotonin and norepinephrine levels, which are crucial in mood regulation.

- Neuroprotective properties : Preliminary data suggest potential benefits in protecting neuronal cells from oxidative stress.

Antidepressant Activity

A study conducted on similar phenylalkylamines demonstrated significant antidepressant-like behavior in rodent models. The results indicated that these compounds could enhance serotonergic transmission, leading to improved mood and reduced anxiety levels.

Neuroprotection

In vitro studies have shown that compounds structurally related to this compound can protect neuronal cells from apoptotic processes induced by oxidative stressors. This suggests a potential role in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry : Its structure makes it a candidate for developing new antidepressants or neuroprotective agents.

- Biological Studies : Investigated for its interactions with neurotransmitter systems and potential therapeutic effects against neurodegenerative disorders.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride, and what intermediates are critical?

- Methodology : A common approach involves nucleophilic substitution followed by reduction. For example, bromination of a substituted acetophenone derivative (e.g., 1-(2-Ethoxy-3-methyl-phenyl)ethanone) can yield a bromo intermediate. Subsequent azide substitution (using NaN₃) and reduction (e.g., LiAlH₄) produce the amine, which is then converted to the hydrochloride salt via HCl treatment .

- Key intermediates : Bromo- and azido-derivatives are critical for controlling regioselectivity and avoiding side reactions.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- HPLC : For assessing purity (>98% as per industry standards) and detecting impurities .

- NMR spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., ethoxy and methyl groups on the phenyl ring) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What solubility properties are expected for this compound, and how do they influence reaction design?

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in water due to the hydrochloride salt. Ethoxy and methyl groups may enhance lipophilicity compared to unsubstituted analogs.

- Implications : Solvent choice impacts reaction kinetics and purification (e.g., recrystallization from ethanol/water mixtures) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR or MS) be resolved during structural elucidation?

- Approach :

- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for ethoxy and methyl groups on the phenyl ring.

- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What experimental design considerations are critical for scaling up synthesis while minimizing hazards?

- Exothermic reactions : Use controlled addition of reducing agents (e.g., LiAlH₄) and temperature monitoring.

- Safety protocols : Implement inert atmospheres (N₂/Ar) for moisture-sensitive steps and use fume hoods to handle volatile intermediates.

- Waste management : Segregate halogenated byproducts (e.g., bromo derivatives) for professional disposal .

Q. How can enantiomeric purity be ensured during the synthesis of chiral derivatives?

- Chiral resolution : Use chiral auxiliaries or catalysts (e.g., quinine derivatives) during asymmetric reduction steps.

- Analytical validation : Employ chiral HPLC or polarimetry to confirm enantiomeric excess (ee >99%) .

Q. What strategies mitigate hygroscopicity and improve long-term stability of the hydrochloride salt?

- Storage : Use desiccants (e.g., silica gel) in airtight containers under refrigeration.

- Formulation : Co-crystallization with stabilizing agents (e.g., citric acid) to reduce moisture uptake .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use local exhaust ventilation to avoid inhalation of fine particles.

- Emergency measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.